N-ethyl-N'-(2-fluorophenyl)ethanediamide
Description
N-Ethyl-N'-(2-fluorophenyl)ethanediamide is a diamide derivative characterized by an ethanediamide backbone (HN–CO–CO–NH) with two substituents: an ethyl group on one nitrogen and a 2-fluorophenyl group on the adjacent nitrogen. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-ethyl-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-12-9(14)10(15)13-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSZBSNQFEHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(2-fluorophenyl)ethanediamide typically involves the reaction of ethylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of N-ethyl-N’-(2-fluorophenyl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(2-fluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamides with different functional groups.
Scientific Research Applications
N-ethyl-N’-(2-fluorophenyl)ethanediamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethyl-N'-(2-fluorophenyl)ethanediamide with structurally analogous ethanediamides, focusing on substituent effects, synthesis, and biological activity.
Substituent Effects on Electronic and Steric Properties
- Fluorine Position on Phenyl Rings: N-(4-Chloro-3-Fluorophenyl)-N'-(Substituted)Ethanediamides (e.g., 0LM, 0LL in ): These compounds feature a 3-fluoro-4-chlorophenyl group. The meta-fluoro position may reduce steric hindrance compared to ortho-substituted analogs . N'-(2-Fluorophenyl)-N-(Triazolothiazol-Ethyl)Ethanediamide (): The ortho-fluorine here creates steric bulk near the amide bond, which may limit rotational freedom and alter pharmacokinetic properties like membrane permeability.
- Nitrogen Substituents: N-Ethyl vs. In contrast, the ethyl group in the target compound is non-polar, likely reducing solubility but improving lipid bilayer penetration . N-Methylsulfonyl-Quinoline Derivatives (): The methylsulfonyl group increases polarity and hydrogen-bonding capacity, which could improve target binding specificity compared to the simpler ethyl group .
Physicochemical Properties
- Solubility: The ethyl and 2-fluorophenyl groups render the compound moderately lipophilic (logP ~2–3), contrasting with more polar derivatives like the dimethylaminoethyl analog (), which may have logP <1 due to its basic nitrogen .
- Thermal Stability: Fluorine’s electronegativity may stabilize the amide bond against hydrolysis compared to non-fluorinated analogs, as seen in related sulfonamide derivatives ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
